molecular formula C10H20N2 B13201036 1-(1-Methylcyclopentyl)piperazine

1-(1-Methylcyclopentyl)piperazine

Cat. No.: B13201036
M. Wt: 168.28 g/mol
InChI Key: YAWJNWRPAYVQHE-UHFFFAOYSA-N
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Description

1-(1-Methylcyclopentyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclopentyl)piperazine typically involves the reaction of piperazine with 1-methylcyclopentyl halides under basic conditions. Common reagents include sodium or potassium hydroxide, which facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of piperazine derivatives often employs continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been reported, which significantly reduces reaction times and improves product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylcyclopentyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen atoms react with alkyl halides or sulfonates to form substituted piperazines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.

Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the specific reagents and conditions used .

Scientific Research Applications

1-(1-Methylcyclopentyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active piperazine derivatives.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1-(1-Methylcyclopentyl)piperazine is not fully understood, but it is believed to interact with various molecular targets, including GABA receptors and other neurotransmitter systems. This interaction may result in the modulation of neural activity, leading to potential therapeutic effects. Further research is needed to elucidate the precise pathways and molecular targets involved .

Comparison with Similar Compounds

    Piperazine: The parent compound, widely used as an anthelmintic agent.

    1-(2-Methylcyclopentyl)piperazine: A structural isomer with similar chemical properties.

    1-(1-Ethylcyclopentyl)piperazine: Another derivative with an ethyl group instead of a methyl group.

Uniqueness: 1-(1-Methylcyclopentyl)piperazine is unique due to the presence of the methylcyclopentyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-(1-methylcyclopentyl)piperazine

InChI

InChI=1S/C10H20N2/c1-10(4-2-3-5-10)12-8-6-11-7-9-12/h11H,2-9H2,1H3

InChI Key

YAWJNWRPAYVQHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)N2CCNCC2

Origin of Product

United States

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